ミリカレリン酸C

概要

説明

Myriceric acid C is a saturated fatty acid and a natural product that can be isolated from Myrica cerifera . It is used for research and development purposes .

Molecular Structure Analysis

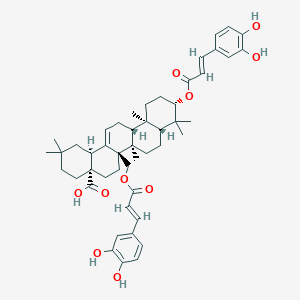

The molecular formula of Myriceric acid C is C48H60O10, and its molecular weight is 796.98 . The specific structure of Myriceric acid C is not provided in the available sources.Physical and Chemical Properties Analysis

Myriceric acid C is a powder . Its molecular formula is C48H60O10, and its molecular weight is 797.0 . More detailed physical and chemical properties are not provided in the available sources.科学的研究の応用

モレラ属およびミリカ属からの付加価値のある植物化学物質

ミリカレリン酸Cは、さまざまな植物や植物製品に存在する化合物です。それは、モレラ属とミリカ属にみられ、これらは分類学的に近い属であり、伝統医学で関連する用途を示す可食性果実を持つ樹木や低木種を含みます . これらの種は、中国または日本の民間療法で、下痢、消化器の問題、頭痛、火傷、および皮膚病の治療に使用されています .

生物活性

ミリカ属および/またはモレラ属の異なる部分から単離された幅広い化合物は、抗癌、抗糖尿病、抗肥満、および心臓/神経/肝臓保護活性などのいくつかの生物活性を、in vitroおよびin vivoで有しています . This compoundは、これらの種の一部であるため、これらの生物活性を潜在的に共有する可能性があります。

医薬品有効成分の製造のための連続フロー化学と光化学

反応性流体の連続流を使用する連続フロー合成方法論は、光の化学的影響を扱う光化学と簡単に組み合わせることができます . これらの方法は、this compoundを含む医薬品有効成分(API)の厳しい制限を満たすための有用なツールになり得ます .

天然物またはAPIの調製

フロー化学と光化学は、穏やかな条件下で高い構造的複雑さを持つ天然物またはAPIとその前駆体の調製のためのユニークで強力なツールです . 天然物であるthis compoundは、これらの方法の調製から恩恵を受ける可能性があります .

グラムスケールでの亜硝酸塩光分解の適用

Ryuらは、ミリカレリン酸Aへの経路において、重要な中間体の生成における、フロー中で加速された亜硝酸塩光分解のグラムスケールでの適用を報告しました . この方法は、this compoundの製造にも適用できる可能性があります .

Safety and Hazards

When handling Myriceric acid C, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

作用機序

Target of Action

Myriceric acid C is a natural product that can be isolated from Myrica cerifera It has been reported to exhibit cytotoxic activity against human lung carcinoma and breast carcinoma .

Mode of Action

Its cytotoxic activity suggests that it may interact with cellular targets leading to cell death in specific cancer cells

Biochemical Pathways

Given its cytotoxic activity, it is plausible that it may interfere with pathways essential for the survival and proliferation of cancer cells

Result of Action

The primary known result of Myriceric acid C’s action is its cytotoxic effect on human lung carcinoma and breast carcinoma cells . This suggests that Myriceric acid C may induce cell death in these types of cancer cells, potentially making it a valuable tool in cancer treatment.

生化学分析

Biochemical Properties

Myriceric acid C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Myriceric acid C has been shown to inhibit endothelin-1-induced increases in cytosolic free calcium concentration . This interaction suggests that Myriceric acid C may act as an endothelin receptor antagonist, thereby modulating calcium signaling pathways. Additionally, Myriceric acid C exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress .

Cellular Effects

Myriceric acid C exerts significant effects on various cell types and cellular processes. It has demonstrated cytotoxic activity against A549 human lung carcinoma and MCF-7 breast carcinoma cell lines . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Myriceric acid C has been reported to inhibit HIV replication in H9 lymphocytes , indicating its potential antiviral properties.

Molecular Mechanism

The molecular mechanism of Myriceric acid C involves several key interactions at the molecular level. Myriceric acid C binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits endothelin-1-induced calcium signaling by binding to endothelin receptors . This binding interaction prevents the downstream effects of endothelin-1, thereby modulating cellular responses. Additionally, Myriceric acid C’s antioxidant properties may involve scavenging reactive oxygen species and upregulating antioxidant defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Myriceric acid C can change over time. The stability and degradation of Myriceric acid C are important factors to consider. It is recommended to store Myriceric acid C at -20°C to maintain its stability . Long-term studies have shown that Myriceric acid C can have sustained effects on cellular function, including prolonged inhibition of endothelin-1-induced calcium signaling . These temporal effects highlight the importance of considering the duration of exposure when studying Myriceric acid C.

Dosage Effects in Animal Models

The effects of Myriceric acid C vary with different dosages in animal models. Studies have shown that Myriceric acid C exhibits dose-dependent cytotoxicity against cancer cell lines . At higher doses, Myriceric acid C may induce toxic or adverse effects, highlighting the need for careful dosage optimization in therapeutic applications. Additionally, threshold effects have been observed, where lower doses of Myriceric acid C may not elicit significant biological responses .

Metabolic Pathways

Myriceric acid C is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes. For example, Myriceric acid C has been shown to modulate glucose and lipid metabolism by influencing short-chain fatty acid pathways . This modulation can impact metabolic flux and metabolite levels, contributing to its overall biological effects.

Transport and Distribution

The transport and distribution of Myriceric acid C within cells and tissues are critical for its biological activity. Myriceric acid C is transported across cell membranes and distributed to specific cellular compartments. It interacts with transporters and binding proteins that facilitate its localization and accumulation . Understanding the transport and distribution mechanisms of Myriceric acid C is essential for optimizing its therapeutic potential.

Subcellular Localization

Myriceric acid C exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Myriceric acid C can impact its interactions with biomolecules and its overall biological effects.

特性

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H60O10/c1-43(2)21-22-47(42(55)56)23-24-48(28-57-40(53)15-9-29-7-12-33(49)35(51)25-29)31(32(47)27-43)11-14-38-45(5)19-18-39(44(3,4)37(45)17-20-46(38,48)6)58-41(54)16-10-30-8-13-34(50)36(52)26-30/h7-13,15-16,25-26,32,37-39,49-52H,14,17-24,27-28H2,1-6H3,(H,55,56)/b15-9+,16-10+/t32-,37-,38+,39-,45-,46+,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOHHYHCCUJBHE-HQEPTUIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)COC(=O)C=CC7=CC(=C(C=C7)O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C)OC(=O)/C=C/C7=CC(=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H60O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162059-94-1 | |

| Record name | Myriceric acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162059941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MYRICERIC ACID C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUX1YPQ76E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the biological activities of Myriceric acid C?

A1: [] Myriceric acid C, a triterpenoid isolated from the stems of Hibiscus taiwanensis, has demonstrated cytotoxic activity against human lung carcinoma and breast carcinoma cell lines.

Q2: Are there any structural analogs of Myriceric acid C with similar biological activity?

A2: [] Yes, Myriceric acid C is a structural analog of Myriceric acid A, which acts as an endothelin receptor antagonist. Myriceric acid A inhibits endothelin-1-induced increases in cytosolic free Ca2+ concentration and [125I]endothelin-1 binding in rat aortic smooth muscle cells. While both compounds share structural similarities, their specific mechanisms of action against cancer cell lines haven't been directly compared in the provided research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]butanamide](/img/structure/B239904.png)

![N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B239906.png)

![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)